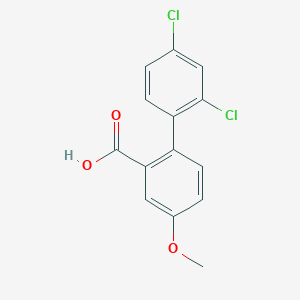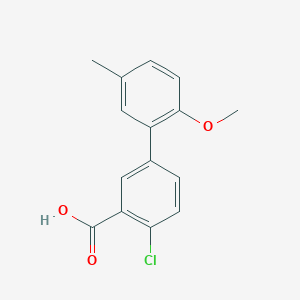
3-(Cyclopropylthio)phenylboronic acid; 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Chemical Reactions Analysis
Boronic acids, including 3-(Cyclopropylthio)phenylboronic acid, are known to participate in various chemical reactions. One of the most common reactions is the Suzuki-Miyaura coupling, a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .Scientific Research Applications
Suzuki–Miyaura Coupling
The compound is used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is widely applied for forming carbon–carbon bonds under mild and functional group tolerant conditions . The organoboron reagents used in this process are relatively stable, readily prepared, and generally environmentally benign .
Glucose-Sensitive Polymers
Phenylboronic acid conjugates, which include “3-(Cyclopropylthio)phenylboronic acid”, have been used to create glucose-sensitive polymers . These polymers can self-regulate insulin release, making them useful in the treatment of diabetes .
Diagnostic Agents
The same glucose-sensitive polymers mentioned above can also function as diagnostic agents . This is due to their ability to respond to changes in glucose levels .
Wound Healing
Phenylboronic acid conjugates have been used in wound healing applications . Their unique properties allow them to interact with biological tissues in ways that promote healing .
Tumor Targeting
Phenylboronic acid conjugates have shown promise in tumor targeting . Their ability to selectively bind to certain types of cells makes them useful for delivering therapeutic agents directly to tumors .
Drug Delivery
The unique chemistry of phenylboronic acids has provided many useful molecular bases for drug delivery applications . This includes the interaction with sialic acid as a new class of molecular targets .
Future Directions
Mechanism of Action
Target of Action
Boronic acids, including phenylboronic acid, are known to interact with cis-diol-containing molecules . This suggests that 3-(Cyclopropylthio)phenylboronic acid may also interact with such molecules, which are prevalent in biological systems.
Mode of Action
Boronic acids are known to form reversible covalent complexes with cis-diol-containing molecules . This interaction is pH-dependent, forming a covalent complex under high pH conditions and dissociating under acidic conditions . This pH-responsive behavior could potentially be leveraged for targeted drug delivery and other therapeutic applications.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH could potentially influence the compound’s ability to form covalent complexes with cis-diol-containing molecules .
properties
IUPAC Name |
(3-cyclopropylsulfanylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2S/c11-10(12)7-2-1-3-9(6-7)13-8-4-5-8/h1-3,6,8,11-12H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIBESPMJRRSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)SC2CC2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylthio)phenylboronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-(tert-Butyl)-1-(p-tolyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B6365607.png)


